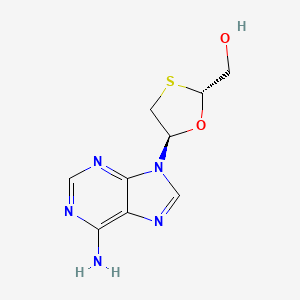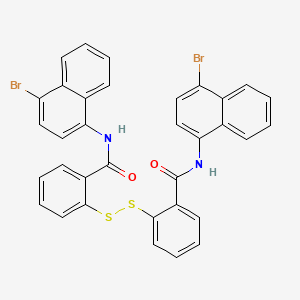
2,2'-Dithiobis(N-(4-bromonaphth-1-yl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a disulfide bond linking two benzamide groups, each substituted with a 4-bromonaphthyl moiety. The molecular formula of this compound is C34H22Br2N2O2S2, and it has a molecular weight of approximately 711.95 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) typically involves the formation of the disulfide bond between two benzamide derivatives. One common synthetic route includes the reaction of 4-bromonaphthylamine with benzoyl chloride to form N-(4-bromonaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The bromine atoms on the naphthyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted naphthyl derivatives.
科学研究应用
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is not fully understood. it is believed to interact with molecular targets through its disulfide bond and bromonaphthyl groups. These interactions may involve the modulation of enzyme activity or the disruption of cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar disulfide structure but with methyl groups instead of bromonaphthyl groups.
2,2’-Dithiobis(benzamide): Lacks the bromonaphthyl substitution, resulting in different chemical and biological properties.
Uniqueness
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is unique due to the presence of bromonaphthyl groups, which confer distinct electronic and steric properties.
属性
CAS 编号 |
98064-11-0 |
|---|---|
分子式 |
C34H22Br2N2O2S2 |
分子量 |
714.5 g/mol |
IUPAC 名称 |
N-(4-bromonaphthalen-1-yl)-2-[[2-[(4-bromonaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22Br2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40) |
InChI 键 |
AVYCPSPQAXDXRR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


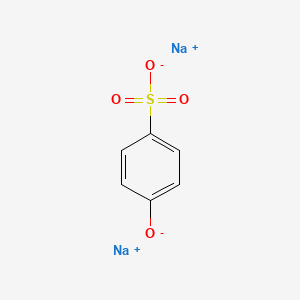
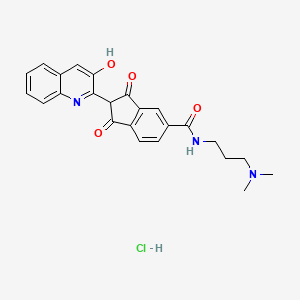
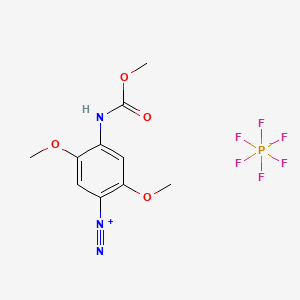
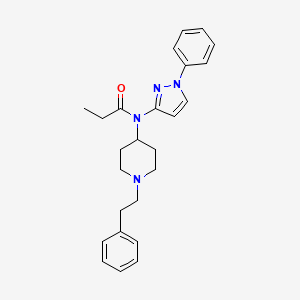
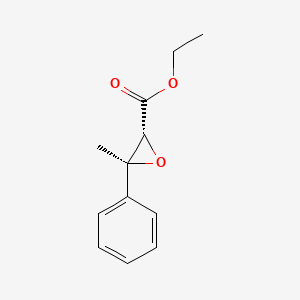

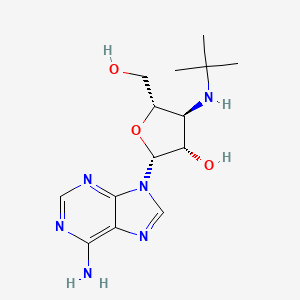
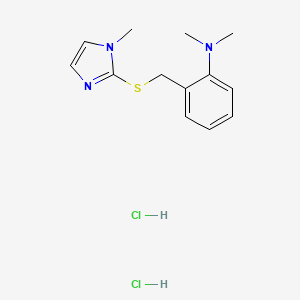

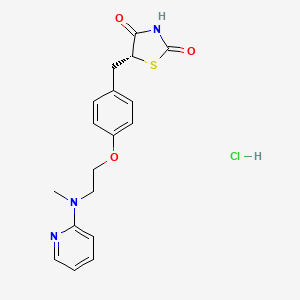
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
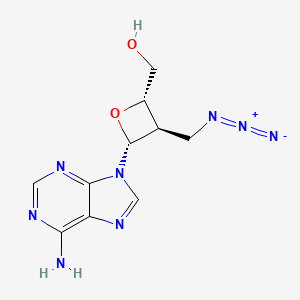
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
